molecular formula C24H32N6O7 B11394939 2-[1,3-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]ethyl 3,4,5-trimethoxybenzoate

2-[1,3-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]ethyl 3,4,5-trimethoxybenzoate

Cat. No.: B11394939
M. Wt: 516.5 g/mol
InChI Key: QRMDCHXLHNULLP-UHFFFAOYSA-N
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Description

2-[1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound with a unique structure that combines a purine derivative with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL 3,4,5-TRIMETHOXYBENZOATE typically involves multiple steps. The process begins with the preparation of the purine derivative, followed by the introduction of the piperazine moiety. The final step involves esterification with 3,4,5-trimethoxybenzoic acid under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

2-[1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL 3,4,5-TRIMETHOXYBENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in respiratory therapy.

    Dichloroaniline: An aniline derivative with different functional groups but similar aromatic structure.

Uniqueness

2-[1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL 3,4,5-TRIMETHOXYBENZOATE is unique due to its combination of a purine core with a piperazine moiety and a benzoate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C24H32N6O7

Molecular Weight

516.5 g/mol

IUPAC Name

2-[1,3-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxopurin-7-yl]ethyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C24H32N6O7/c1-26-7-9-29(10-8-26)23-25-20-18(21(31)28(3)24(33)27(20)2)30(23)11-12-37-22(32)15-13-16(34-4)19(36-6)17(14-15)35-5/h13-14H,7-12H2,1-6H3

InChI Key

QRMDCHXLHNULLP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CCOC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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